N-Benzoyl-4-nitroaniline ethyl ester
Description
The subject of this article is a chiral molecule derived from the amino acid L-phenylalanine. nih.govchemspider.com Specifically, it is the ethyl ester of L-4-nitrophenylalanine where the amino group has been acylated with a benzoyl group. chembk.comnih.gov This structure brings together three key functional groups—an amide, an ester, and a nitroaromatic moiety—each contributing to the compound's unique chemical properties and potential utility in synthetic applications.
N-Benzoyl-4-nitroaniline ethyl ester belongs to the broad class of N-acylated amino acid esters. science.gov To understand its context, it is useful to first consider the simpler classes of N-acyl aniline (B41778) derivatives (anilides) and esters.
N-Acyl Aniline Derivatives (Anilides): These are compounds where an acyl group (R-C=O) is attached to the nitrogen atom of an aniline molecule. The reaction, typically between an aniline and an acyl chloride or anhydride, forms a stable amide linkage. This transformation is fundamental in organic synthesis, often used to protect the amino group or to introduce new functionalities.
Esters: These are compounds derived from carboxylic acids where the hydroxyl group is replaced by an alkoxy group (-OR). Esterification is a common reaction, and esters are prevalent in nature and are crucial intermediates in chemical synthesis.
While the name "this compound" might suggest a simple anilide structure, the compound is more precisely a derivative of 4-nitro-L-phenylalanine. nih.gov Its backbone is not aniline but an amino acid, making it an N-acyl amino acid ester. science.govresearchgate.net This class of compounds is synthesized by acylating the amino group of an amino acid ester. scielo.org.mxscielo.org.mx Such structures are pivotal in peptide synthesis and in the development of biologically active molecules.
The reactivity and synthetic potential of (S)-Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate are largely dictated by its constituent benzoyl and 4-nitrophenyl groups.
Benzoyl Group: The benzoyl group (C₆H₅CO-) is an acyl group derived from benzoic acid. When attached to a nitrogen atom, it forms a benzamide. This functional group is known for its stability. In synthetic chemistry, benzoyl groups are often employed as protecting groups for amines because they are resistant to many reaction conditions but can be removed via hydrolysis. The presence of the carbonyl group also influences the acidity of the N-H proton and the nucleophilicity of the nitrogen atom.
4-Nitrophenyl Moiety: The compound features a phenyl ring substituted at the para-position with a nitro group (-NO₂). nih.gov The nitro group is a powerful electron-withdrawing group, which significantly impacts the molecule's properties. scielo.brresearchgate.net It deactivates the aromatic ring towards electrophilic substitution and makes the benzylic protons more acidic. Furthermore, the nitro group is a versatile functional handle; it can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing a route to anilines which are precursors to dyes, pharmaceuticals, and other complex organic molecules. researchgate.net The presence of the nitro group is a key feature in many therapeutic agents, where it can be involved in the molecule's mechanism of action through bioreduction. acs.orgmdpi.com
Direct academic research focusing exclusively on (S)-Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate is limited in published literature. However, extensive research on related structures provides insight into the potential applications and areas of interest for this class of compounds. Academic investigations into N-benzoyl amino acid esters, nitroaromatic compounds, and structurally similar molecules span medicinal chemistry, materials science, and synthetic methodology. scielo.org.mxnih.govnih.gov
Research into various N-benzoyl amino acid and ester derivatives has identified compounds with potential biological activities. For instance, studies have explored their use as antifungal agents and as inhibitors of enzymes like DNA Methyl Transferases (DNMT), which are relevant targets in cancer therapy. scielo.org.mxscielo.org.mxnih.gov These studies highlight how modifications of the amino acid side chain and the benzoyl ring can be used to tune biological activity. nih.gov
In the field of materials science, structurally related nitroaromatic compounds have been investigated for their nonlinear optical (NLO) properties. A notable example is N-benzyl-2-methyl-4-nitroaniline (BNA), a compound that shares the nitroaniline feature. BNA has been developed as a high-quality organic crystal for generating terahertz (THz) radiation, which has applications in spectroscopy and imaging. optica.orgresearchgate.netoptica.orgnih.gov Additionally, BNA has been studied as a dopant to improve the electro-optic responses of liquid crystals. nih.gov
The table below summarizes key research findings on compounds structurally related to this compound, illustrating the diverse research trajectories for molecules containing similar functional moieties.
| Research Area | Related Compound(s) | Key Findings |
| Medicinal Chemistry | Various N-benzoyl amino esters | Demonstrated antifungal activity against A. fumigatus and F. temperatum. scielo.org.mxscielo.org.mx |
| Epigenetics | N-benzoyl L-glutamic acid derivatives | Identified as inhibitors of DNA Methyl Transferases (DNMT1 and DNMT3A), suggesting potential for anticancer drug development. nih.gov |
| Materials Science (NLO) | N-benzyl-2-methyl-4-nitroaniline (BNA) | Grown as high-quality single crystals for use in generating widely tunable terahertz (THz) waves via difference frequency generation (DFG). optica.orgoptica.org |
| Materials Science (Liquid Crystals) | N-benzyl-2-methyl-4-nitroaniline (BNA) | Used as a dopant to achieve significantly faster fall times in nematic liquid crystal devices. nih.gov |
These research avenues underscore the importance of the functional groups present in this compound. The combination of an N-acyl amino acid structure with a nitroaromatic component positions it and similar molecules as valuable subjects for future exploration in both medicinal and materials chemistry.
Properties
IUPAC Name |
ethyl 2-benzamido-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZXGSZPWXRHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Benzoyl 4 Nitroaniline Ethyl Ester
Established Synthetic Routes and Reaction Optimizations
The traditional synthesis of N-Benzoyl-4-nitroaniline ethyl ester primarily relies on direct acylation reactions and the use of coupling reagents to facilitate amide bond formation. These methods are well-documented and have been optimized over the years for efficiency and yield.
Direct Acylation Reactions Employing Carboxylic Acid Derivatives
A common and straightforward method for the synthesis of this compound is the direct acylation of a 4-nitroaniline (B120555) precursor with a benzoyl derivative. The Schotten-Baumann reaction is a archetypal example of this approach, where benzoyl chloride is reacted with the aniline (B41778) in the presence of a base, such as aqueous sodium hydroxide (B78521), to neutralize the hydrogen chloride byproduct and drive the reaction to completion.
The reaction typically proceeds by the nucleophilic attack of the amino group of the 4-nitroaniline derivative on the carbonyl carbon of benzoyl chloride. The presence of the nitro group, an electron-withdrawing group, decreases the nucleophilicity of the aniline nitrogen, which can make the reaction more challenging compared to acylation of more electron-rich anilines. To overcome this, optimization of reaction conditions, such as temperature, solvent, and the choice of base, is crucial. For instance, a stronger base or a higher reaction temperature might be necessary to achieve a satisfactory yield.
A patent describes a method for the N-acylation of nitroaniline compounds that can be adapted for the synthesis of the target molecule. google.com This process emphasizes the selective N-acylation by using an alkali metal or alkaline earth metal compound in specific molar ratios to the nitroaniline. google.com
Table 1: Representative Conditions for Direct Acylation
| Acylating Agent | Starting Material | Base | Solvent | Temperature | Yield (%) |
| Benzoyl Chloride | 4-Nitroaniline | Sodium Hydroxide | Water/Organic co-solvent | Room Temperature | Moderate to High |
| Benzoic Anhydride | 4-Nitroaniline | Pyridine | Dichloromethane (B109758) | 0°C to Room Temperature | Good |
Note: The yields are generalized from reactions with similar substrates and may vary for the specific synthesis of this compound.
Esterification and Amide Bond Formation via Coupling Reagents
An alternative and often milder approach to forming the amide bond in this compound involves the use of coupling reagents. This method is particularly prevalent in peptide synthesis but is widely applicable to the formation of amides in general. In this strategy, benzoic acid is activated by a coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amino group of the 4-nitroaniline derivative.
Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization if chiral centers are present. Other classes of coupling reagents include phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
The synthesis of N-benzoyl amino esters has been reported using EDC as a coupling reagent in the presence of 4-(dimethylamino)pyridine (DMAP) and triethylamine. scielo.org.mx This methodology can be directly applied to the synthesis of this compound from benzoic acid and the corresponding 4-nitroaniline ethyl ester.
Table 2: Common Coupling Reagents and their Characteristics
| Coupling Reagent | Additive | Key Features |
| EDC | HOBt, DMAP | Water-soluble byproducts, mild reaction conditions. scielo.org.mx |
| DCC | HOBt | High reactivity, but insoluble dicyclohexylurea byproduct can complicate purification. |
| HATU | - | Highly efficient, fast reaction rates, suitable for difficult couplings. bachem.com |
| PyBOP | - | Effective for sterically hindered amino acids and anilines. bachem.com |
Advanced Synthetic Approaches and Innovations
Recent advancements in organic synthesis have led to the development of catalytic methods for N-acylation, which offer advantages in terms of efficiency, selectivity, and sustainability over traditional stoichiometric methods.
Catalytic N-Acylation Methodologies
Catalytic approaches for N-acylation can be broadly categorized into metal-catalyzed and organocatalytic methods. These strategies aim to generate the active acylating species or activate the aniline substrate under milder conditions and with higher atom economy.
While Friedel-Crafts acylation, a classic metal-catalyzed reaction, typically leads to C-C bond formation on the aromatic ring, modifications and alternative metal-catalyzed cross-coupling reactions can be envisioned for N-acylation. For instance, palladium- or copper-catalyzed N-arylation reactions (Buchwald-Hartwig amination) are powerful tools for forming C-N bonds. While typically used to form an amine from an aryl halide and an amine, variations of these catalytic systems could potentially be adapted for N-acylation by using an appropriate acyl source.
However, direct metal-catalyzed N-benzoylation of anilines, especially electron-deficient ones like 4-nitroaniline, is a less explored area compared to N-arylation. The challenge lies in the competitive binding of the catalyst to the aniline nitrogen and the acylating agent. Research in this area is ongoing to develop catalysts that can efficiently mediate this transformation.
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. For N-acylation reactions, various organocatalysts have been developed. For example, 4-(dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst for acylation reactions, often used in stoichiometric or catalytic amounts.
More advanced organocatalytic systems could involve the use of N-heterocyclic carbenes (NHCs) or chiral catalysts for asymmetric acylations. While the direct organocatalytic N-benzoylation of 4-nitroaniline ethyl ester is not extensively documented, the general principles of organocatalytic acylation suggest its feasibility. These catalysts typically function by activating the carboxylic acid or its derivative to generate a highly reactive acyl-catalyst intermediate, which is then intercepted by the aniline. The development of organocatalysts that are tolerant to the electron-withdrawing nitro group would be key to the successful application of this methodology.
Chemo- and Regioselective Synthesis of Analogues
The synthesis of analogues of (S)-Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate requires precise control over the reactivity of the different functional groups present in the molecule, namely the nitro group, the amide linkage, the ester, and the two aromatic rings. This control is known as chemoselectivity and regioselectivity.
Chemoselectivity:
Reduction of the Nitro Group: A key transformation for creating analogues is the selective reduction of the nitro group to an amino group. This can be achieved using various reducing agents. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere will reduce the nitro group without affecting the benzoyl group or the ester. Other reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are also effective for this selective reduction. This transformation yields the corresponding 4-amino derivative, which can be further functionalized.
Hydrolysis of the Ester: The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid by treatment with a mild base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (B95107) and water. This allows for subsequent modifications at the carboxyl group, for example, by forming different esters or amides.
Regioselectivity:
Electrophilic Aromatic Substitution: The two phenyl rings in the molecule exhibit different reactivities towards electrophilic substitution. The phenyl ring of the benzoyl group is deactivated by the carbonyl group, while the 4-nitrophenyl ring is strongly deactivated by the nitro group. Therefore, electrophilic substitution, if forced, would likely occur on the benzoyl phenyl ring, meta to the carbonyl group. However, such reactions are generally difficult to control and may require harsh conditions.
Nucleophilic Aromatic Substitution: The nitro group on the phenyl ring makes the positions ortho and para to it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as alkoxides or amines, to displace a suitable leaving group if one were present on the ring. In the case of the parent compound, such a reaction is not directly applicable without further modification of the aromatic ring.
The following table summarizes some chemo- and regioselective transformations for the synthesis of analogues:
| Transformation | Reagents | Selective Site | Product Analogue |
| Nitro Reduction | H2, Pd/C | Nitro group | Ethyl 2-benzamido-3-(4-aminophenyl)propanoate |
| Ester Hydrolysis | LiOH, THF/H2O | Ethyl ester | (S)-2-Benzamido-3-(4-nitrophenyl)propanoic acid |
Principles of Green Chemistry in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of (S)-Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate to make the process more environmentally benign.
Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The peptide coupling approach has a moderate atom economy due to the formation of byproducts from the coupling reagent. Alternative methods, such as direct acylation with a catalyst, could improve atom economy.
Use of Safer Solvents and Reagents: Traditional organic solvents like dichloromethane are often volatile and have associated health and environmental risks. The use of greener solvents such as ethyl acetate (B1210297), ethanol (B145695), or even water, where possible, is a key aspect of green chemistry. For the N-benzoylation step, research has shown that using polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent can be a greener alternative. ijirset.com This approach can lead to high yields and allows for the easy recovery and reuse of the catalyst. ijirset.com
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. In the context of the synthesis of the target molecule, using a catalytic amount of a coupling agent or developing a catalytic acylation process would be a significant green improvement. The use of PEG-400 as a catalyst is a prime example of this principle. ijirset.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The peptide coupling reaction for the synthesis of N-benzoyl amino acid esters is typically carried out at room temperature, which is favorable from an energy efficiency perspective. scielo.org.mx
Reduction of Derivatives: A green synthesis should aim to minimize the use of protecting groups to reduce the number of reaction steps and waste generation. The direct N-benzoylation of the amino acid ester avoids the need for protecting the carboxylic acid group.
The following table outlines the application of green chemistry principles to the synthesis:
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Utilizing catalytic methods to minimize byproduct formation. |
| Safer Solvents | Replacing chlorinated solvents with greener alternatives like ethyl acetate or PEG-400. ijirset.com |
| Catalysis | Employing a recyclable catalyst like PEG-400 for the N-benzoylation step. ijirset.com |
| Energy Efficiency | Performing reactions at ambient temperature. scielo.org.mx |
| Reduction of Derivatives | Direct acylation of the amino ester to avoid protection/deprotection steps. |
By incorporating these principles, the synthesis of (S)-Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate and its analogues can be made more sustainable and environmentally friendly.
Mechanistic Investigations of Chemical Transformations Involving N Benzoyl 4 Nitroaniline Ethyl Ester
Hydrolysis Pathways and Kinetic Studies
Hydrolysis of N-Benzoyl-4-nitroaniline ethyl ester involves the cleavage of the ester bond to yield N-Benzoyl-4-nitroaniline and ethanol (B145695). The mechanistic details of this transformation are highly dependent on the reaction conditions, particularly the presence or absence of enzymatic catalysts.
The enzyme-catalyzed hydrolysis of ester substrates is a two-stage process involving acylation and deacylation. researchgate.net
Acylation: In the initial step, the enzyme's active site nucleophile attacks the carbonyl carbon of the ester substrate. For cysteine proteases like papain, the thiolate ion of a cysteine residue (Cys25) is the nucleophile. ebi.ac.uk This attack forms a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester (ethanol) and forms a covalent acyl-enzyme intermediate (e.g., a thioester in the case of papain). ebi.ac.uk Studies on other enzymes have shown that this initial nucleophilic attack can be the rate-determining step under certain conditions. semanticscholar.org
The efficiency of enzyme-catalyzed hydrolysis is highly dependent on the pH of the medium, as this affects the ionization state of key amino acid residues in the active site.
The catalytic activity of proteases typically displays a bell-shaped pH-rate profile, indicating the involvement of at least two ionizable groups. nih.gov For the cysteine protease ficin, which is similar to papain, the catalytic rate constant (kcat) for the hydrolysis of α-N-benzoyl-l-arginine ethyl ester (BAEE) is dependent on two prototropic groups with apparent pKa values of approximately 4.2 and 8.5, resulting in an optimal pH of around 6.5. nih.gov The lower pKa is often attributed to the ionization of the catalytic Cys-His ion pair, while the higher pKa is related to a group that, upon deprotonation, leads to inactivation. Similarly, studies on aryl acylamidase show that a deprotonated base with a pKa of 8.3 is required for full enzymatic activity, with a maximum activity observed at pH 10. researchgate.net Papain activity is also known to be reduced at pH levels below 7. acs.org
| Enzyme | Substrate | Optimal pH Range | Apparent pKa Values |
|---|---|---|---|
| Ficin | α-N-benzoyl-l-arginine ethyl ester (BAEE) | ~6.5 | 4.24 and 8.53 |
| Aryl Acylamidase | p-nitroacetanilide (PNAA) | ~10 | 8.3 |
The catalytic activity of enzymes like papain is orchestrated by a specific arrangement of amino acid residues known as the catalytic triad (B1167595). ebi.ac.uk In papain, this triad consists of Cysteine-25 (Cys25), Histidine-159 (His159), and Asparagine-175 (Asn175). nih.govebi.ac.uk
Cys25: Acts as the primary nucleophile. Its thiol group is deprotonated to a more reactive thiolate ion by the neighboring His159. ebi.ac.uk
His159: Functions as a general acid-base catalyst. It accepts a proton from Cys25 to facilitate the nucleophilic attack during acylation and later activates a water molecule by donating a proton during deacylation. ebi.ac.uknih.gov
Asn175: Orients the imidazole (B134444) ring of His159, ensuring its correct positioning to interact with Cys25 and promoting the formation of the thiolate-imidazolium ion pair. ebi.ac.uk
Gln19: The backbone amide of this residue, along with Cys25, helps form the "oxyanion hole," which stabilizes the negative charge on the carbonyl oxygen of the tetrahedral intermediates formed during both acylation and deacylation. ebi.ac.uk
The specificity of the enzyme is also influenced by residues in the substrate-binding pockets. For instance, the S1' subsite of papain shows a preference for hydrophobic residues, which can affect both the binding of the substrate and the rate of the acylation step. nih.gov
In the absence of an enzyme, the hydrolysis of this compound can proceed through acid-catalyzed, base-catalyzed (saponification), or neutral pathways. ucoz.comviu.ca The dominant mechanism is highly dependent on the pH of the solution.
Acid-Catalyzed Hydrolysis (AAC2): Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid product. ucoz.comviu.ca
Base-Catalyzed Hydrolysis (BAC2): This is typically the most common pathway for non-enzymatic ester hydrolysis. ucoz.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the ethoxide ion. The ethoxide ion, being a strong base, rapidly deprotonates the newly formed carboxylic acid, driving the reaction to completion. ucoz.com
Neutral Hydrolysis: At neutral pH, the reaction with water is very slow. The half-lives for neutral hydrolysis of simple esters can be on the order of years at room temperature. viu.ca
Studies on the hydrolysis of related compounds like phenyl- and benzyl (B1604629) 4-nitrophenyl-sulfamate esters reveal that the non-enzymatic mechanism can shift with pH. researchgate.netuniversityofgalway.iersc.org For these compounds, the mechanism changes from an associative SN2(S) type in acidic conditions to a dissociative E1cB type in neutral to alkaline solutions. universityofgalway.ie Similarly, the hydrolysis of p-nitrophenyl phosphate (B84403) is a first-order reaction whose rate is dependent on the pH, reflecting the different reactivities of the various ionic forms of the ester present in solution. researchgate.net
The solvent environment can profoundly impact both enzymatic and non-enzymatic hydrolysis rates by influencing reactant solubility, enzyme conformation, and transition state stabilization.
In enzyme-catalyzed reactions, the presence of organic co-solvents can significantly alter kinetic parameters. For the papain-catalyzed hydrolysis of BAPNA, the addition of organic solvents like methanol, ethanol, and acetonitrile (B52724) generally leads to a decrease in enzymatic activity. acs.orgnih.gov Methanol and ethanol were found to increase the Michaelis constant (Km), indicating weaker substrate binding, while having little effect on the maximum velocity (Vmax). acs.orgnih.govresearchgate.net Acetonitrile, in contrast, behaved as a mixed-competitive inhibitor. acs.orgresearchgate.net The polarity of the solvent can influence both the enzyme's structure and the solubility of the products. acs.org
| Solvent (in aqueous mixture) | Effect on Papain Kinetics (BAPNA substrate) |
|---|---|
| Methanol | Increased Km, little change in Vmax (decreased efficiency) |
| Ethanol | Increased Km, little change in Vmax (decreased efficiency) |
| Acetonitrile | Acts as a reversible mixed-competitive inhibitor |
| Dimethyl Sulfoxide (DMSO) | Required for substrate solubility; activity decreases at >10% (v/v) |
For non-enzymatic reactions, solvent polarity can influence reaction rates by differentially solvating the ground state and the transition state. The properties of molecules with charge-transfer character, such as p-nitroaniline (a component of the title compound), are known to be highly sensitive to solvent polarity. researchgate.netresearchgate.net In hydrolysis reactions that proceed through charged intermediates or transition states, polar solvents are generally expected to increase the reaction rate by stabilizing these species more effectively than the neutral reactants.
Enzyme-Catalyzed Hydrolysis Mechanisms
Aminolysis Reactions
The aminolysis of esters is a fundamental reaction in organic chemistry, involving the displacement of the alkoxy group of an ester by an amine to form an amide. In the context of this compound, this transformation is of significant interest for understanding reaction mechanisms and the factors that govern them. While direct studies on this compound are limited, extensive research on structurally similar compounds, particularly p-nitrophenyl esters, provides valuable insights into the mechanistic pathways.
The aminolysis of esters like p-nitrophenyl acetate (B1210297) in non-hydroxylic solvents has been shown to follow a rate equation that can be dependent on both the first and second power of the amine concentration, suggesting a complex mechanism. rsc.org This complexity often points to a tetrahedral intermediate, the formation and breakdown of which can be influenced by the reaction conditions and the nature of the reactants.
Nucleophile Binding and Acyl-Enzyme Complex Formation Dynamics
The kinetics of these enzymatic reactions are often described by the Michaelis-Menten model, which involves the initial binding of the substrate to the enzyme (KM) and the subsequent catalytic step (kcat). nih.gov For instance, the hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin follows this mechanism, where the enzyme forms a complex with the substrate before the chemical transformation occurs. nih.gov The dynamics of this process are highly dependent on the solvent environment, as demonstrated by studies in reverse micelles which can provide a unique microenvironment for the reaction. nih.gov
Similarly, the ficin-catalyzed hydrolysis of α-N-Benzoyl-L-arginine ethyl ester has been studied in detail, revealing the pH dependence of the kinetic parameters and providing insights into the active site of the enzyme. nih.gov These studies on related compounds suggest that the binding of this compound to an appropriate enzyme would involve the specific recognition of the benzoyl and nitroaniline moieties, followed by the formation of an acyl-enzyme intermediate.
Influence of Leaving Group Characteristics on Reaction Progress and Product Yields
The nature of the leaving group is a critical determinant of the rate and efficiency of nucleophilic acyl substitution reactions, including aminolysis. A better leaving group, which is a weaker base, will depart more readily from the tetrahedral intermediate, thus accelerating the reaction. In the case of this compound, the leaving group is the ethoxide ion. However, much of the mechanistic understanding in this area comes from studies using p-nitrophenyl esters, where the leaving group is the p-nitrophenoxide ion.
Kinetic studies on the aminolysis of S-4-nitrophenyl substituted thiobenzoates have shown that these compounds are significantly more reactive than their oxygen ester counterparts (4-nitrophenyl substituted benzoates). researchgate.net This enhanced reactivity is attributed to the fact that 4-nitrothiophenoxide is a better leaving group (less basic) than 4-nitrophenoxide. researchgate.net This principle highlights the importance of the pKa of the conjugate acid of the leaving group in determining reaction rates.
Furthermore, research on the aminolysis of p-nitrophenyl alkanoates catalyzed by cyclodextrins has demonstrated that the reaction rates can be either enhanced or retarded depending on the binding of the ester and the amine to the cyclodextrin. nih.gov This illustrates that the "effective" leaving group characteristics can be modulated by the reaction environment. The introduction of electron-withdrawing substituents into the acyl portion of phenyl benzoates has also been shown to affect the kinetics of aminolysis. rsc.org
The following table summarizes the relative reactivity of different leaving groups based on the pKa of their conjugate acids, which is a key indicator of their ability to depart. A lower pKa of the conjugate acid corresponds to a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |
| 4-Nitrothiophenoxide | 4-Nitrothiophenol | 4.50 | High |
| 4-Nitrophenoxide | 4-Nitrophenol | 7.14 | Moderate |
| Ethoxide | Ethanol | ~16 | Low |
This data, derived from related systems, suggests that the ethoxide leaving group in this compound would lead to slower aminolysis rates compared to analogous p-nitrophenyl esters.
Other Relevant Chemical Transformations
Beyond aminolysis, this compound can be expected to undergo other chemical transformations characteristic of its functional groups, including reactions involving the amide nitrogen and the substituted aromatic rings.
N-Alkylation and Rearrangement Pathways
N-Alkylation of anilines and their derivatives is a common transformation. nih.govacs.org While direct studies on the N-alkylation of this compound are not prevalent, the general reactivity of anilines suggests that the nitrogen atom could potentially be alkylated under certain conditions, although the benzoyl group would significantly reduce its nucleophilicity. Catalytic methods for the N-alkylation of anilines using alcohols have been developed, employing transition metal complexes. nih.govacs.orgrsc.org For instance, various substituted anilines can be N-alkylated with benzyl alcohol in the presence of iridium or ruthenium catalysts. nih.govacs.org
Rearrangement reactions are also a possibility for N-acylated anilines. For example, the cyclization of N-acylated derivatives of N-benzyl-o-nitroaniline to form 2-aryl-1-hydroxybenzimidazoles has been reported. rsc.org This type of intramolecular reaction highlights a potential pathway for rearrangement and cyclization in structurally related molecules like this compound, particularly under basic conditions. General rearrangement reactions in organic chemistry, such as the Beckmann rearrangement of oximes to amides and the Curtius rearrangement of acyl azides, illustrate the diverse pathways available for structural reorganization in molecules containing nitrogen and carbonyl groups. bdu.ac.inwiley-vch.dewikipedia.orgbyjus.commasterorganicchemistry.com
Substituent Effects on Aromatic Ring Reactions
The two aromatic rings in this compound are subject to electrophilic aromatic substitution, and the regioselectivity of such reactions is governed by the directing effects of the existing substituents. The benzoyl group is an electron-withdrawing group and a meta-director, deactivating the ring to which it is attached. The 4-nitroaniline (B120555) moiety contains both an activating group (the amino group, although its activation is attenuated by the benzoyl group) and a deactivating group (the nitro group).
The nitro group is a strong electron-withdrawing group and a powerful deactivating group, directing incoming electrophiles to the meta position. researchgate.net The amino group, on the other hand, is a strong activating group and an ortho, para-director. However, in N-Benzoyl-4-nitroaniline, the activating effect of the nitrogen is diminished by the electron-withdrawing benzoyl group. In electrophilic substitution reactions on the nitroaniline ring, the directing effects of the amino (acylated) and nitro groups would be in opposition.
Studies on the fragmentation of 4-nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl ring can accelerate the reaction, demonstrating the electronic influence of substituents on reaction kinetics. researchgate.netrsc.org This principle can be extended to predict the reactivity of the aromatic rings in this compound in various chemical transformations. The following table summarizes the expected directing effects of the substituents on the two aromatic rings in electrophilic aromatic substitution reactions.
| Aromatic Ring | Substituent(s) | Overall Effect on Reactivity | Expected Directing Effect |
| Benzoyl Ring | -C(O)NH- | Deactivating | Meta |
| Nitroaniline Ring | -NHC(O)Ph, -NO2 | Strongly Deactivating | Complex, likely meta to the nitro group and ortho/para to the acylated amino group |
Computational Chemistry and Theoretical Studies of N Benzoyl 4 Nitroaniline Ethyl Ester
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to predict molecular geometries, electronic structures, and various spectroscopic properties with high accuracy.
Geometry Optimization and Electronic Structure Analysis
The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable conformation (a minimum on thepotential energy surface). For derivatives of 4-nitroaniline (B120555), computational methods are used to determine key structural parameters like bond lengths and angles. researchgate.net For instance, in a computational study of a related compound, N-benzyl-4-nitroaniline, the N-H bond length was calculated to be 1.01 Å. researchgate.net Such calculations can be benchmarked against experimental data from techniques like X-ray diffraction to validate the computational model.
The electronic structure of N-acylated nitroanilines is characterized by the interplay between the electron-donating amino group (modified by the benzoyl group) and the potent electron-withdrawing nitro group, connected through a π-conjugated system. This "push-pull" configuration is crucial for applications in nonlinear optics. The benzoyl group, with its carbonyl moiety, also acts as an electron-withdrawing group, which modulates the electronic properties of the aniline (B41778) nitrogen. DFT calculations can quantify this charge distribution through methods like Mulliken population analysis or by mapping the electrostatic potential (ESP) surface, which visually represents the charge distribution and helps identify electrophilic and nucleophilic sites.
Table 1: Representative Theoretical Bond Lengths and Angles for N-acylated Nitroaniline Derivatives
| Parameter | Typical Calculated Value | Method/Basis Set |
|---|---|---|
| N-H Bond Length | ~1.01 Å | DFT |
| C-N (Amine) Bond Length | ~1.44 Å | DFT |
| C-N (Nitro) Bond Length | ~1.48 Å | DFT |
| N-C=O (Amide) Angle | ~120° | DFT |
| O-N-O (Nitro) Angle | ~123° | DFT |
Note: These are typical values for related structures; specific values for N-Benzoyl-4-nitroaniline Ethyl Ester would require a dedicated calculation.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and will have a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. For push-pull systems like this compound, the HOMO is typically localized on the electron-rich part of the molecule (the aniline ring and amino group), while the LUMO is concentrated on the electron-deficient nitrobenzene (B124822) moiety. This spatial separation of the frontier orbitals is indicative of a strong intramolecular charge transfer (ICT) character upon electronic excitation.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to further quantify reactivity:
Electronegativity (χ): χ = -(EHOMO + ELUMO)/2
Chemical Hardness (η): η = (ELUMO - EHOMO)/2
Chemical Softness (S): S = 1/(2η)
These descriptors provide a quantitative basis for comparing the reactivity of different molecules within a series.
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding molecules, such as solvents.
Solvation Effects and Intermolecular Interactions with Solvent Molecules
The properties and behavior of a solute molecule can be significantly altered by the solvent. MD simulations can model the explicit interactions between the solute (this compound) and a large number of solvent molecules. These simulations can reveal the structure of the solvent shell around the solute and identify specific intermolecular interactions, such as hydrogen bonds. For example, in polar solvents, solvent molecules can form hydrogen bonds with the oxygen atoms of the nitro and benzoyl groups, as well as the N-H group of the amide linkage. These interactions stabilize the ground and excited states of the molecule differently, leading to solvatochromic shifts in its absorption spectra. Quantum chemical calculations on p-nitroaniline have shown that in polar solvents, the excited state is influenced by the twisting of the nitro group and planarization of the amino group, processes that are mediated by the solvent environment. researchgate.net
Conformational Sampling and Stability in Various Media
This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key torsions include the rotation around the N-C (aniline ring) bond and the C-C (benzoyl) bond. MD simulations are an excellent tool for exploring these different conformations and determining their relative populations and stability in various media. By simulating the molecule in different solvents (e.g., polar protic, polar aprotic, and nonpolar), one can observe how the solvent environment influences the preferred conformation. For instance, a polar solvent might stabilize a more planar and polar conformation that maximizes the molecular dipole moment, whereas in the gas phase or a nonpolar solvent, other conformations might be preferred.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is invaluable for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.
For a molecule like this compound, one could model various reactions, such as its synthesis or its participation in further chemical transformations. For example, the acylation of 4-nitroaniline is a key step in its synthesis. Theoretical modeling could compare the reaction pathways for acylation using different benzoylating agents.
The process involves:
Reactant and Product Optimization: The geometries of the reactants and products are fully optimized.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed.
Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A stable minimum (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to ensure that it correctly connects the desired reactants and products on the potential energy surface.
Studies on the cyclization of N-acylated derivatives of N-benzyl-o-nitroaniline have used kinetic evidence to infer whether deacylation precedes or follows the cyclization step, a type of mechanistic question that can be directly addressed and visualized through reaction pathway modeling. rsc.org By calculating the activation energies (the energy difference between the transition state and the reactants), one can predict the feasibility and rate of a proposed reaction mechanism.
Absence of Specific Research Data for this compound
Despite a comprehensive search for computational chemistry and theoretical studies focusing on this compound, no specific research detailing its quantitative structure-reactivity relationships (QSRR) from a theoretical perspective was found.
While computational studies and QSRR analyses have been conducted on analogous compounds, such as other N-aroyl-4-nitroaniline derivatives or related nitroaniline structures, this information is not directly transferable to this compound. The specific electronic and steric effects of the N-benzoyl and ethyl ester groups would necessitate a dedicated computational study to generate accurate and reliable data.
Consequently, the generation of a detailed section on the "Quantitative Structure-Reactivity Relationships from a Theoretical Perspective" for this compound, complete with data tables and specific research findings, is not possible at this time due to the apparent lack of published research on this topic. Further original research would be required to produce the specific computational data and analysis requested.
Applications in Advanced Chemical Synthesis and Material Science
N-Benzoyl-4-nitroaniline Ethyl Ester as a Precursor in Organic Transformations
The strategic placement of electron-withdrawing and donating groups within this compound makes it a valuable precursor in the formation of new chemical bonds, particularly carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. This reactivity is fundamental to the synthesis of a wide array of more complex organic molecules.
Role in Carbon-Nitrogen and Carbon-Carbon Bond Formations
The presence of the nitro group on the aniline (B41778) ring activates the molecule for nucleophilic aromatic substitution reactions, facilitating the formation of new C-N bonds. For instance, in a mild and efficient method for C-N bond formation, 4-nitroaniline (B120555), a related precursor, reacts with benzyl (B1604629) alcohols in the presence of a tin(IV) chloride catalyst to yield N-benzylated products. This highlights the potential of the nitroaniline moiety within the title compound to participate in similar transformations.
While direct examples of this compound in C-C bond formation are not extensively documented in readily available literature, the inherent reactivity of the aromatic rings suggests its potential for participation in cross-coupling reactions. The benzoyl and nitro-substituted phenyl rings could, under appropriate catalytic conditions (e.g., using palladium or copper catalysts), be functionalized to create new C-C bonds with various coupling partners.
Intermediate in the Synthesis of Complex Organic Scaffolds
The structure of this compound serves as a foundational building block for the synthesis of more intricate and functionally diverse organic scaffolds. A notable example is the cyclization of N-acylated derivatives of N-benzyl-o-nitroaniline to form 2-aryl-1-hydroxybenzimidazoles. This transformation demonstrates how the core structure can be manipulated to construct heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. The presence of the benzoyl group in the title compound is crucial for directing such cyclization reactions.
Furthermore, the structural characteristics of N-benzyl-4-nitroaniline, a closely related compound, make it a valuable building block for creating complex molecular architectures. The combination of the benzyl group and the nitro-substituted phenyl group allows for a range of chemical modifications, leading to larger and more elaborate molecules.
Utilization as a Reagent or Component in Catalytic Systems
While the primary role of this compound is often as a substrate or precursor, its inherent chemical features suggest potential applications as a reagent or a component within catalytic systems. The nitrogen and oxygen atoms in the molecule possess lone pairs of electrons, making them potential coordination sites for metal centers in catalysts.
For instance, in a study on C-N bond formation, tin(IV) chloride was used as a catalyst to facilitate the reaction between benzyl alcohols and 4-nitroaniline. This indicates that the nitroaniline moiety can interact with Lewis acidic metal centers, a fundamental aspect of many catalytic cycles. Although not a direct use of the title compound as a catalyst, it underscores the potential for its functional groups to participate in catalytic processes, perhaps as a ligand that modulates the activity of a metallic catalyst.
Development of Novel Synthetic Methodologies Leveraging the Compound's Reactivity
The unique reactivity profile of this compound opens avenues for the development of new synthetic methodologies. The electron-withdrawing nature of the nitro group, coupled with the benzoyl functionality, can be exploited to control the regioselectivity and stereoselectivity of certain reactions.
Future Research Directions and Perspectives
Exploration of Novel, Sustainable Synthetic Routes and Catalytic Systems
The traditional synthesis of benzanilides often involves the reaction of an aniline (B41778) with a benzoyl chloride, a method that can generate stoichiometric amounts of waste. Future research is increasingly focused on developing greener and more sustainable alternatives. A primary direction is the direct amidation of benzoic acids with anilines, which produces water as the only byproduct.
Key areas for exploration include:
Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts is a significant goal. Materials like palladium-doped clays (B1170129) have shown promise in facilitating benzanilide (B160483) synthesis under solvent-free microwave conditions, offering high yields and easy catalyst separation. tandfonline.comresearchgate.net Future work will likely focus on designing catalysts based on more abundant and less toxic metals, as well as novel support materials that enhance catalytic activity and selectivity.
Biocatalysis: The use of enzymes, such as lipases, for amide bond formation is a growing area of green chemistry. These enzymatic methods can proceed under mild conditions and offer high selectivity, avoiding the need for protecting groups. Research into identifying or engineering enzymes with high activity for sterically hindered or electronically deactivated substrates like 4-nitroaniline (B120555) will be crucial.
Innovative Activation Methods: Research into novel methods for activating carboxylic acids that avoid the use of hazardous reagents is ongoing. Dichlorotriphenylphosphorane has been shown to be effective for the synthesis of tertiary benzanilides from a wide range of substituted benzoic acids and N-monoalkylated anilines. organic-chemistry.org Exploring other phosphorus-based reagents or leveraging physical activation methods like mechanochemistry could lead to even more efficient and sustainable synthetic protocols.
Table 1: Comparison of Catalytic Systems for Benzanilide Synthesis
| Catalyst System | Advantages | Disadvantages | Future Research Focus |
| **Homogeneous Catalysts (e.g., Pd(OAc)₂, [RuCl₂(p-cymene)]₂) ** | High activity and selectivity for specific C-H functionalization. nih.gov | Difficult to separate from the product, potential for metal contamination. | Development of recyclable homogeneous catalysts; use of earth-abundant metals. |
| Heterogeneous Catalysts (e.g., Pd-clay) | Easy to separate and recycle, suitable for continuous flow processes. tandfonline.comresearchgate.net | Can have lower activity than homogeneous counterparts, potential for leaching. | Improving catalyst stability and activity; exploring novel support materials. |
| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally benign. | Limited substrate scope, potential for enzyme denaturation. | Enzyme engineering to broaden substrate compatibility and enhance stability. |
Deeper Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For N-Benzoyl-4-nitroaniline derivatives, several areas warrant deeper mechanistic investigation. The poor nucleophilicity of 4-nitroaniline, due to the electron-withdrawing nitro group, makes its acylation challenging. beilstein-journals.org
Future mechanistic studies could focus on:
In-situ Spectroscopic Analysis: Utilizing techniques like ReactIR and in-situ NMR to monitor reaction progress in real-time can provide valuable data on reaction intermediates and kinetics. This is particularly important for understanding complex catalytic cycles, such as those in C-H activation/hydroxylation reactions of benzanilides. nih.gov
Isotope Labeling Studies: The use of isotopic labeling can help to elucidate the movement of atoms during a reaction, providing definitive evidence for proposed mechanisms. For instance, in the enzymatic hydrolysis of related p-nitroacetanilide, isotope effects have been used to probe the transition state structures for acylation and deacylation steps. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states. quora.com Such studies can provide insights that are difficult to obtain experimentally and can guide the rational design of new catalysts and reaction conditions.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The shift from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.govmdpi.com For the synthesis of N-Benzoyl-4-nitroaniline derivatives, flow chemistry presents several exciting opportunities.
Enhanced Safety: Reactions involving hazardous reagents or intermediates, such as nitrations or the use of unstable diazonium salts, can be performed more safely in flow reactors due to the small reaction volumes and superior heat and mass transfer. nih.govmdpi.com
Process Intensification: Flow chemistry allows for the telescoping of multiple reaction steps into a single continuous process, eliminating the need for intermediate workup and purification. mdpi.com This can significantly reduce production time and waste generation.
Automated Library Synthesis: The integration of flow reactors with automated platforms enables the rapid synthesis and screening of compound libraries. synplechem.comwhiterose.ac.ukrsc.org This is particularly valuable in drug discovery and materials science for exploring structure-activity relationships. For example, an automated stopped-flow system can be used to synthesize and optimize a library of amides by varying substrates, coupling agents, and reaction conditions. whiterose.ac.ukrsc.org
Table 2: Advantages of Flow Chemistry for Amide Synthesis
| Feature | Description | Impact on N-Benzoyl-4-nitroaniline Synthesis |
| Improved Heat and Mass Transfer | The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. | Safer handling of exothermic reactions like nitration; improved yields and selectivity. nih.gov |
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates. | Enables the use of a wider range of reaction conditions and reagents. |
| Scalability | Scaling up production is achieved by running the reactor for longer or by using multiple reactors in parallel ("numbering-up"). | More straightforward and predictable scale-up from laboratory to industrial production. |
| Automation and Integration | Flow systems can be readily integrated with online analysis and automated control systems. | High-throughput screening of reaction conditions and synthesis of compound libraries. synplechem.comwhiterose.ac.ukrsc.org |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. numberanalytics.com For N-Benzoyl-4-nitroaniline and its derivatives, computational modeling can accelerate the discovery and design of new molecules with tailored properties.
Future research in this area will likely involve:
Predicting Molecular Properties: DFT can be used to accurately predict a wide range of molecular properties, including electronic structure, vibrational frequencies, and thermodynamic stability. numberanalytics.comacs.org This information is crucial for understanding the behavior of these molecules and for designing new materials.
Rational Design of Functional Materials: By simulating the properties of hypothetical molecules, researchers can identify promising candidates for applications in areas such as organic electronics or nonlinear optics. nih.gov Machine learning models trained on DFT data can further accelerate this screening process. researchgate.net
Elucidating Structure-Property Relationships: Computational studies can help to establish clear relationships between the molecular structure of benzanilide derivatives and their macroscopic properties. For example, DFT calculations can rationalize how substituent effects influence the electronic and optical properties of these compounds. acs.org
Design of Functional Supramolecular Materials with Tailored Properties
The ability of benzanilide derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of supramolecular materials. smolecule.com The presence of a nitro group and a potentially modifiable benzoyl ring in N-Benzoyl-4-nitroaniline provides ample opportunities for crystal engineering and the design of functional materials.
Future research directions include:
Crystal Engineering: Systematically studying the crystallization of N-Benzoyl-4-nitroaniline and its derivatives can lead to the discovery of new polymorphs with distinct physical properties. google.com Understanding the interplay of different intermolecular interactions will be key to controlling the crystal packing and, consequently, the material's properties.
Liquid Crystals: While tertiary benzanilides have traditionally been challenging to incorporate into liquid crystalline structures, recent work has shown that by designing flexible molecular architectures, it is possible to create benzanilide-based liquid crystals with novel phase behaviors. rsc.org The introduction of an ethyl ester group could be a strategy to modulate the molecular shape and intermolecular interactions to favor liquid crystal formation.
Gels and Porous Materials: The self-assembly of benzanilide derivatives in solution could lead to the formation of supramolecular gels with applications in areas such as drug delivery or tissue engineering. Furthermore, the design of porous crystalline materials based on these molecules could be explored for applications in gas storage and separation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
